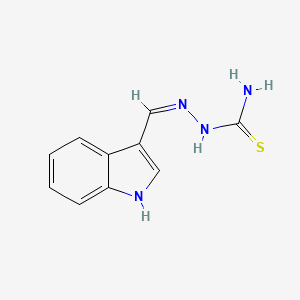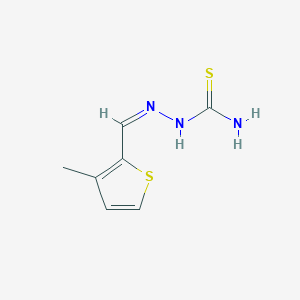
5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenol group substituted with a 2,4-dichlorobenzyl ether and a 4-(p-tolyloxy)-1H-pyrazol-3-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This is achieved by chlorinating benzyl alcohol with thionyl chloride.
Synthesis of 4-(p-tolyloxy)-1H-pyrazole: This involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic conditions.
Formation of the final compound: The intermediate compounds are then coupled through an etherification reaction, where 2,4-dichlorobenzyl chloride reacts with 4-(p-tolyloxy)-1H-pyrazol-3-yl phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl ethers.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Used in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((2,4-dichlorobenzyl)oxy)-2-(4-(p-tolyloxy)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
- 5-((2,4-dichlorobenzyl)oxy)-2-(4-(m-tolyloxy)-1H-pyrazol-3-yl)phenol
- 5-((2,4-dichlorobenzyl)oxy)-2-(4-(o-tolyloxy)-1H-pyrazol-3-yl)phenol
Comparison:
Structural Differences: The position of the tolyloxy group varies among these compounds, leading to differences in their chemical and physical properties.
Reactivity: The reactivity of these compounds can differ based on the position of the substituents, affecting their behavior in chemical reactions.
Applications: While they may share some applications, each compound’s unique structure can make it more suitable for specific uses.
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-[4-(4-methylphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-14-2-6-17(7-3-14)30-22-12-26-27-23(22)19-9-8-18(11-21(19)28)29-13-15-4-5-16(24)10-20(15)25/h2-12,28H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSUCSNIBYBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)

![1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea](/img/structure/B7758425.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758427.png)



![N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID](/img/structure/B7758441.png)

![(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7758464.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7758470.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B7758471.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B7758477.png)

